![molecular formula C5H3BrN2S B1499811 2-Bromoimidazo[2,1-b]thiazole CAS No. 944581-09-3](/img/structure/B1499811.png)
2-Bromoimidazo[2,1-b]thiazole
Overview
Description
2-Bromoimidazo[2,1-b]thiazole is a chemical compound with the molecular formula C5H3BrN2S . It has a molecular weight of 203.06 .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles has been achieved through the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The InChI code for 2-Bromoimidazo[2,1-b]thiazole is 1S/C5H3BrN2S/c6-4-3-8-2-1-7-5(8)9-4/h1-3H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles is used to assemble the imidazo[2,1-b][1,3]thiazole system . The outcome of this reaction depends on the structure of the starting bromo ketone .Physical And Chemical Properties Analysis
2-Bromoimidazo[2,1-b]thiazole is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Anti-Mycobacterial Agents
2-Bromoimidazo[2,1-b]thiazole derivatives have been identified as potential anti-mycobacterial agents. Research has shown the importance of these compounds in designing novel agents that could be effective against mycobacterial infections .
Antitumor Activity
Compounds derived from 2-Bromoimidazo[2,1-b]thiazole have demonstrated cytotoxicity activity on human tumor cell lines, indicating their potential use in cancer treatment. Specifically, they have shown potent effects on prostate cancer cell lines .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromoimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-3-8-2-1-7-5(8)9-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEFWBXJKDWNCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(SC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669622 | |
Record name | 2-Bromoimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoimidazo[2,1-b]thiazole | |
CAS RN |
944581-09-3 | |
Record name | 2-Bromoimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoimidazo[2,1-b][1,3]thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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